N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}
Brand Name: Vulcanchem
CAS No.:
VCID: VC0231427
InChI: InChI=1S/C16H16F2N2OS/c17-13-5-1-11(2-6-13)15(21-10-9-20-16(19)22)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H3,19,20,22)
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCNC(=S)N)F
Molecular Formula: C16H16F2N2OS
Molecular Weight: 322.374

N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}

CAS No.:

Cat. No.: VC0231427

Molecular Formula: C16H16F2N2OS

Molecular Weight: 322.374

* For research use only. Not for human or veterinary use.

N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} -

Specification

Molecular Formula C16H16F2N2OS
Molecular Weight 322.374
IUPAC Name 2-[bis(4-fluorophenyl)methoxy]ethylthiourea
Standard InChI InChI=1S/C16H16F2N2OS/c17-13-5-1-11(2-6-13)15(21-10-9-20-16(19)22)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H3,19,20,22)
Standard InChI Key PSVXWLIWBFIUGO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCNC(=S)N)F

Introduction

Chemical Structure and Properties

Structural Identification

N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} refers to a chemical entity consisting of a nitrogen atom (designated by "N-") attached to a 2-[bis(4-fluorophenyl)methoxy]ethyl group. The structure contains:

  • A nitrogen atom (as a primary amine or substituted amine)

  • Connected to an ethyl chain (-CH₂CH₂-)

  • Which bears a bis(4-fluorophenyl)methoxy group

  • Two para-fluorinated phenyl rings attached to a central carbon atom

This structural moiety appears frequently as part of larger molecules, particularly in compounds targeting the dopamine transporter (DAT) .

Physical and Chemical Properties

While specific physicochemical data for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} as an isolated compound is limited, examination of related structures provides insight into its likely properties:

  • The fluorine atoms in the para positions enhance metabolic stability and binding properties

  • The bis(4-fluorophenyl)methoxy group contributes significant lipophilicity

  • The ethyl spacer provides conformational flexibility for optimal binding interactions

  • The nitrogen functionality serves as a critical attachment point for various functional groups

Molecules containing this structural element typically have molecular weights ranging from 448.5 g/mol to 471.6 g/mol, depending on additional substituents .

Related Compounds and Derivatives

Piperazine-Based Derivatives

Several significant compounds incorporate the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structure within piperazine scaffolds:

  • 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine (PubChem CID 5974189)

    • Molecular formula: C₂₈H₃₀F₂N₂O

    • Molecular weight: 448.5 g/mol

    • Also known as GBR-12879

  • 1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperazine

    • Molecular formula: C₂₈H₃₂F₂N₂O

    • Molecular weight: 450.6 g/mol

    • Commonly known as Vanoxerine or GBR-12909

These compounds represent significant DAT inhibitors with therapeutic potential for psychostimulant abuse treatment.

Piperidine-Based Derivatives

The N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety has also been incorporated into piperidine-based structures:

  • 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine

    • Developed for potential use in radiotracing applications

    • Has been radiolabeled with ¹²³I for neuroimaging purposes

  • 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(naphthalen-2-ylmethyl)piperidine

    • Molecular formula: C₃₁H₃₁F₂NO

    • Molecular weight: 471.6 g/mol

    • PubChem CID 10367506

This structural diversity demonstrates the versatility of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety as a building block for bioactive compounds.

Comparative Analysis of Structural Features

Structural Comparison Table

Table 1 presents a comparative analysis of molecules containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structural component:

CompoundMolecular FormulaMolecular Weight (g/mol)Core ScaffoldKey SubstituentsReference
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazineC₂₈H₃₀F₂N₂O448.5Piperazine3-phenyl-2-propenyl
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidineNot specifiedNot specifiedPiperidine4-iodobenzyl
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(naphthalen-2-ylmethyl)piperidineC₃₁H₃₁F₂NO471.6Piperidinenaphthalen-2-ylmethyl
1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperazineC₂₈H₃₂F₂N₂O450.6Piperazine3-phenylpropyl

This structural diversity illustrates how the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety serves as a common pharmacophore across multiple bioactive compounds with different tertiary structures.

Binding Affinity Comparison

Table 2 compares the binding affinities of various compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety:

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityReference
Iodinated analog (Compound 7)1.92054110108
Compound 14a23Not reportedNot reportedNot reported
Compound 3b230Not reportedNot reportedNot reported

These data demonstrate that while the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety contributes significantly to DAT binding, additional structural elements can substantially modulate binding affinity and selectivity profiles.

Pharmacological Significance

Mechanism of Action

Compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety primarily act as inhibitors of the dopamine transporter (DAT). Their mechanism involves:

  • Binding to the dopamine transporter protein

  • Blocking the reuptake of dopamine from the synaptic cleft

  • Increasing extracellular dopamine concentrations

  • Modulating dopaminergic neurotransmission

The bis(4-fluorophenyl)methoxy moiety appears critical for high-affinity binding to DAT, while modifications to other portions of the molecule can tune selectivity for DAT versus other monoamine transporters .

Structure-Activity Relationships

Several key structure-activity relationships have been identified:

  • The bis(4-fluorophenyl)methoxy group serves as a key recognition element for DAT binding

  • The ethyl linker provides optimal spacing between the aromatic system and the basic nitrogen

  • The nature of the nitrogen-containing heterocycle (piperazine vs. piperidine) influences selectivity

  • Additional substituents on the nitrogen heterocycle can substantially alter binding profiles

For example, compound 7, an iodinated analog containing this moiety, demonstrated a Kᵢ value of 1.9 nM for DAT, 205 nM for the serotonin transporter (SERT), and 4110 nM for the norepinephrine transporter (NET), resulting in a SERT/DAT selectivity ratio of 108 .

Synthetic Approaches

General Synthetic Strategies

The synthesis of compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety typically involves:

  • Formation of the bis(4-fluorophenyl)methanol core

  • Conversion to the corresponding ether via alkylation reactions

  • Incorporation into larger scaffolds through N-alkylation or related transformations

The starting material 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidine (compound 1) has been used as a key intermediate in the synthesis of various analogs, as reported by Boos et al. and referenced in the literature .

Radiolabeling Methods

For compounds intended for imaging applications, specialized radiolabeling techniques have been developed:

  • Tributylstannyl precursors have been synthesized through palladium-catalyzed Stille coupling reactions

  • Electrophilic iododestannylation has been employed for introducing ¹²³I

  • Triflate intermediates have served as key precursors when direct stannylation proves challenging

These methods have yielded radiolabeled compounds with high radiochemical purity (>98%) and good stability in physiological media .

Therapeutic and Diagnostic Applications

Treatment of Psychostimulant Abuse

Compounds featuring the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety have shown promise in treating psychostimulant abuse:

  • Atypical DAT inhibitors containing this structural element have demonstrated efficacy in preclinical models

  • Compound 3b effectively reduced the reinforcing effects of both cocaine and methamphetamine without exhibiting psychostimulant behaviors itself

  • Ongoing development focuses on improving potency, selectivity, and pharmacokinetic properties

These findings highlight the therapeutic potential of this structural class for addressing substance use disorders.

Neuroimaging Applications

Radiolabeled derivatives have been investigated as potential neuroimaging agents:

  • [¹²³I]-labeled compound 7 has been synthesized with radiochemical yields of 40±10%

  • The radiochemical purity remained >95% after 24 hours in both phosphate-buffered saline and injectable solution

  • These agents could potentially serve in diagnosing and monitoring dopamine-related disorders

Such imaging agents could provide valuable tools for studying dopaminergic function in various neurological and psychiatric conditions.

Analytical Characterization

Spectroscopic Identification

Compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety can be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR in solvents such as DMSO-d₆

    • Chemical shifts (δ) recorded in ppm with TMS as internal standard

    • Coupling constants (J) provide information about structural connectivity

  • Mass Spectrometry:

    • Electron ionization mass spectra (EIMS) for molecular weight confirmation

    • Fragmentation patterns can help identify structural elements

  • Chromatographic Methods:

    • Thin-layer chromatography (TLC) on silica gel plates with UV visualization

    • High-performance liquid chromatography (HPLC) for purity assessment and separation

Future Research Directions

Structural Optimization

Current research efforts focus on optimizing compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety:

  • Diastereomeric separation to identify the most active stereoisomers

  • Modifications to improve metabolic stability and pharmacokinetic properties

  • Structural adjustments to enhance selectivity for DAT over other transporters and receptors

For example, compound 14a has shown improved DAT affinity (Kᵢ=23 nM) compared to compound 3b (Kᵢ=230 nM), along with moderate metabolic stability in human liver microsomes .

Expanded Applications

The versatility of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structural motif suggests potential for expanded applications:

  • Development of additional therapeutics for neuropsychiatric disorders

  • Creation of novel imaging agents with improved properties

  • Exploration of activity against additional biological targets

These directions could lead to new therapeutic and diagnostic tools based on this versatile pharmacophore.

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